molecular formula C15H13ClN2O B3022130 (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone CAS No. 545340-46-3

(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone

Cat. No.: B3022130
CAS No.: 545340-46-3
M. Wt: 272.73 g/mol
InChI Key: LKWNACRXXWDGLD-UHFFFAOYSA-N
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Description

(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-14-12(7-3-9-17-14)15(19)18-10-4-6-11-5-1-2-8-13(11)18/h1-3,5,7-9H,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWNACRXXWDGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-nicotinic acid (1.0 g, 6.35 mmol, 1.0 equiv; [CAS RN 2942-59-8]) in dichloromethane (40 mL) was added 1,2,3,4-tetrahydro-quinoline (0.93 g, 0.88 mL, 6.98 mmol, 1.1 equiv; [CAS RN 635-46-1]), triethylamine (1.28 g, 1.77 mL, 12.69 mmol, 2.0 equiv; [CAS RN 121-44-8]) and 2-chloro-1-methylpyridinium iodide (1.96 g, 6.98 mmol, 1.1 equiv; [CAS RN 14338-32-0]). The reaction mixture was stirred at rt for 2 h. To the residue was added a sat. solution of NaHCO3 (100 mL) and the solution extracted with dichloromethane (3×50 mL). The combined organic phases were dried over Na2SO4 and the product purified by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane/ethyl acetate affording 1.52 g (88%) of the title compound as a light yellow solid. 1H NMR (400 MHz, CDCl3): δ2.07 (quint, J=6.6 Hz, 2H), 2.86 (t, J=6.6 Hz, 2H), 3.90 (t, J=6.4 Hz, 2H), 6.64 (br s, 1H), 6.93 (br t, J=4.0 Hz, 1H), 7.04 (br d, J=4.0 Hz, 1H), 7.08 (t, J=7.6 Hz, 1H), 7.19 (d, J=7.6 Hz, 1H), 7.30 (s, 1H), 8.31 (d, J=7.6 Hz, 1H). MS (ISP): 273.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
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(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
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(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
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(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
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(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
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(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone

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